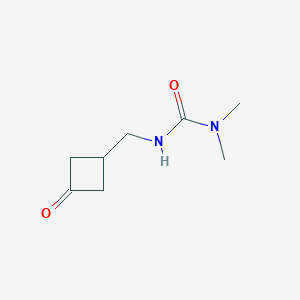
2-((2-bromophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-bromophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile is a complex organic compound that features a bromophenyl group, an indene-2,3-dione moiety, and an acetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-bromophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile typically involves the reaction of 2-bromoaniline with indene-2,3-dione in the presence of a suitable base and solvent. The reaction conditions may include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or dimethylformamide (DMF)
Temperature: Reflux conditions or room temperature
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-bromophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Nucleophiles such as sodium azide or thiourea
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-((2-bromophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity. Studies could focus on its interactions with enzymes, receptors, or other biomolecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-((2-bromophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((2-chlorophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile
- 2-((2-fluorophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile
- 2-((2-methylphenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile
Uniqueness
The uniqueness of 2-((2-bromophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This can lead to different chemical and biological properties compared to similar compounds with other substituents.
Eigenschaften
Molekularformel |
C17H9BrN2O2 |
|---|---|
Molekulargewicht |
353.2 g/mol |
IUPAC-Name |
N-(2-bromophenyl)-1-hydroxy-3-oxoindene-2-carboximidoyl cyanide |
InChI |
InChI=1S/C17H9BrN2O2/c18-12-7-3-4-8-13(12)20-14(9-19)15-16(21)10-5-1-2-6-11(10)17(15)22/h1-8,21H |
InChI-Schlüssel |
VRXYONGERGEQRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C(=NC3=CC=CC=C3Br)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14871232.png)

![2-Methyl-4-nitrobenzo[d]thiazole](/img/structure/B14871244.png)





![7-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14871290.png)




